4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Vue d'ensemble

Description

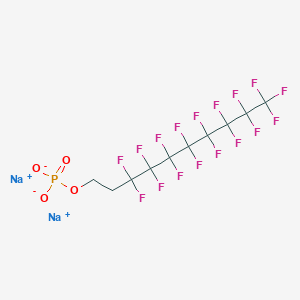

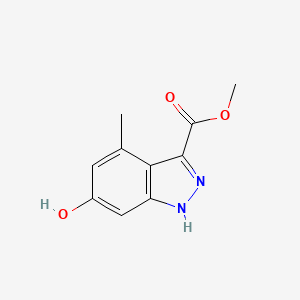

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid is a chemical compound with the molecular formula C13H18BNO4 . It is used as a reactant/reagent in the preparation of 6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepines derivatives, which serve as histamine H4 receptor ligands for therapy .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 263.097 Da, and the monoisotopic mass is 263.132904 Da .Applications De Recherche Scientifique

Spectroscopic Characterization and Theoretical Studies

4-Carboxy Phenylboronic acid (4-cpba) serves as a foundation for investigating derivatives like 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid. Vibrational studies, utilizing spectroscopic methods such as FT-IR and Raman alongside computational methods, have been conducted to understand its molecular structure, spectroscopic parameters, and the significance of intermolecular hydrogen bonding in its dimer and trimer structures. These investigations are crucial for developing functionalized derivatives, highlighting the compound's role in experimental and theoretical chemistry research (Dikmen & Alver, 2021).

Glucose and pH-responsive Materials

Research into novel intelligent materials, such as cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels, underscores the compound's role in creating glucose and pH-responsive substances. These composites, characterized by FT-IR and XPS, demonstrate potential in diverse fields due to their ability to self-regulate insulin release in response to varying glucose concentrations, owing to the integration of phenylboronic acid groups (Peng et al., 2018).

Carbohydrate Chemistry Applications

Phenylboronic acid, including its derivatives, plays a vital role in carbohydrate chemistry. It condenses with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. This functionality extends to chromatographic solvents and electrophoretic separations, demonstrating the compound's versatility in synthesizing and isolating carbohydrate compounds (Ferrier, 1972).

Supramolecular Assemblies

The design and synthesis of supramolecular assemblies leveraging phenylboronic and 4-methoxyphenylboronic acids have been explored. These assemblies, formed via O–H⋯N hydrogen bonds and C–H⋯O hydrogen bonding, exemplify the compound's utility in creating novel molecular structures with potential applications in various scientific domains (Pedireddi & Seethalekshmi, 2004).

Dehydrative Condensation Catalysis

2,4-Bis(trifluoromethyl)phenylboronic acid, a structurally related compound, has shown effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines. This illustrates the broader chemical utility of phenylboronic acid derivatives in facilitating organic synthesis reactions, including peptide synthesis (Wang, Lu, & Ishihara, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

[4-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c16-12-7-5-11(6-8-12)15-13(17)9-1-3-10(4-2-9)14(18)19/h1-4,11-12,16,18-19H,5-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXTWFABWWVVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674314 | |

| Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-70-3 | |

| Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)

![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)